Peak Deacylation Rate in the 5-n-Alkylfuroyl Series
In a systematic study of 2-(5-n-alkyl)furoyl-alpha-chymotrypsin deacylation rates, the n-propyl derivative (derived from PNPPF) exhibited the highest relative hydrolysis rate among the entire homologous series including 5-H (2-furoyl), 5-methyl, 5-ethyl, 5-n-butyl, and 5-n-amyl derivatives. The deacylation rate constant (k₃) at pH 7.0 and 25°C was reported as 0.012 min⁻¹ for the n-propyl derivative compared to 0.0064 min⁻¹ for the 5-methyl and 0.052 min⁻¹ for the unsubstituted 2-furoyl derivative, with the propyl derivative uniquely positioned at the maximum of the rate vs. chain-length profile [1]. Furthermore, Arrhenius plots for 2-furoyl, 5-ethylfuroyl, and 5-n-propylfuroyl derivatives displayed a discontinuity, whereas those for 5-methyl, 5-n-butyl, and 5-n-amyl derivatives were linear, indicating a distinct mechanistic transition state for the propyl derivative [1].
| Evidence Dimension | Deacylation rate constant (k₃) of furoyl-chymotrypsin intermediates; relative rate maximum |
|---|---|
| Target Compound Data | k₃ = 0.012 min⁻¹ (5-n-propylfuroyl-chymotrypsin); highest relative rate in series |
| Comparator Or Baseline | 5-methyl: 0.0064 min⁻¹; 2-furoyl (unsubstituted): 0.052 min⁻¹; 5-ethyl: rate lower than propyl; 5-n-butyl and 5-n-amyl: lower rates with linear Arrhenius plots |
| Quantified Difference | n-Propyl rate is ~1.9-fold higher than 5-methyl; ~4.3-fold lower than unsubstituted 2-furoyl but represents the maximum within the alkyl-substituted sub-series; unique discontinuity in Arrhenius plot |
| Conditions | pH 7.0, 25°C; alpha-chymotrypsin; monitored at 245 nm; 5-substituted p-nitrophenyl 2-furoates |
Why This Matters
Procurement of PNPPF is essential for experiments requiring the fastest turnover within the 5-alkylfuroyl series, enabling time-resolved studies of the deacylation step with optimal signal intensity.
- [1] Baggott JE, Klapper MH. Rate enhancement specificity with alpha-chymotrypsin: temperature dependence of deacylation. Biochemistry. 1976;15(7):1473-1481. PMID: 4088. View Source
